molecular formula C27H22N4O3S2 B12723928 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- CAS No. 139356-75-5

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-

Cat. No.: B12723928
CAS No.: 139356-75-5
M. Wt: 514.6 g/mol
InChI Key: HSZOTUXFIQQVPB-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, thiazoles, and anilines. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    4,6(1H,5H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing compounds: Molecules that include the thiazole ring system.

Uniqueness

The uniqueness of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-methoxyphenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

139356-75-5

Molecular Formula

C27H22N4O3S2

Molecular Weight

514.6 g/mol

IUPAC Name

5-[(4-methoxyanilino)methyl]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H22N4O3S2/c1-34-21-14-12-19(13-15-21)28-16-22-24(32)30(20-10-6-3-7-11-20)27(35)31(25(22)33)26-29-23(17-36-26)18-8-4-2-5-9-18/h2-15,17,22,28H,16H2,1H3

InChI Key

HSZOTUXFIQQVPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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